Dynorphin B

Opioid Receptor Pharmacology GPCR Signaling β-Arrestin Recruitment

Dynorphin B (rimorphin) is a 13-amino acid endogenous KOR agonist with a unique pharmacological fingerprint distinct from dynorphin A. It exhibits 57-fold lower β-arrestin recruitment potency at KOR, directing receptors to recycling instead of degradation—ideal for dissecting G-protein vs. β-arrestin signaling and spatiotemporal GPCR control. Unlike other prodynorphin peptides, Dynorphin B does not enhance morphine antinociception, ensuring cleaner KOR-mediated analgesia readouts. With exceptional potency (IC50 ~0.1 nM) in neurodevelopment assays and a human hypothalamic distribution pattern distinct from rodent models, this peptide is essential for specialized neuroendocrine and biased agonism studies. Order high-purity Dynorphin B to advance your targeted research with confidence.

Molecular Formula C74H115N21O17
Molecular Weight 1570.8 g/mol
CAS No. 85006-82-2
Cat. No. B2828097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin B
CAS85006-82-2
Molecular FormulaC74H115N21O17
Molecular Weight1570.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)
InChIKeyAGTSSZRZBSNTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dynorphin B (CAS 85006-82-2): A Prodynorphin-Derived Kappa Opioid Receptor Peptide for Specialized Research Applications


Dynorphin B (also known as rimorphin) is a 13-amino acid endogenous opioid peptide (sequence: YGGFLRRQFKVVT) derived from the precursor protein prodynorphin [1]. It acts as an endogenous agonist for the kappa opioid receptor (KOR) and is involved in the modulation of pain, mood, and stress responses [2]. Unlike its counterpart dynorphin A, which demonstrates high selectivity for KOR over mu- and delta-opioid receptors, Dynorphin B exhibits a distinct pharmacological profile, including lower KOR selectivity and unique post-endocytic receptor trafficking effects [3].

Why Generic Substitution of Dynorphin B with Other Kappa Agonists Fails: Evidence for Divergent Receptor Regulation and Biased Signaling


Despite sharing a common receptor target, prodynorphin-derived peptides are not functionally interchangeable. Dynorphin B, dynorphin A, and alpha-neoendorphin exhibit distinct receptor binding kinetics, post-endocytic receptor trafficking, and biased signaling profiles [1]. For instance, while dynorphin A and B both activate KOR, they direct the receptor to different intracellular compartments, leading to divergent signaling outcomes [2]. Furthermore, Dynorphin B displays a contrasting bias profile at the mu-opioid receptor compared to endomorphins [3]. These differences underscore that experimental outcomes are peptide-specific and cannot be generalized across the dynorphin family.

Dynorphin B Product-Specific Quantitative Evidence Guide: Comparative Pharmacological and Functional Data


Dynorphin B vs. Dynorphin A: Lower KOR Affinity and Distinct Functional Selectivity in β-Arrestin Recruitment Assays

In a head-to-head comparison using β-arrestin-1 recruitment assays, Dynorphin B exhibited an EC50 of 727 nM (95% CI: 385-8608 nM) at the kappa opioid receptor (KOR), whereas Dynorphin A was significantly more potent with an EC50 of 12.7 nM (95% CI: 10.5-15.2 nM). This represents a ~57-fold difference in potency [1]. At the mu-opioid receptor (MOR), Dynorphin B was essentially inactive (EC50 ~2000 nM, max 53%), while at the delta-opioid receptor (DOR), it showed an EC50 of 158 nM [1].

Opioid Receptor Pharmacology GPCR Signaling β-Arrestin Recruitment

Dynorphin B vs. Dynorphin A: Divergent Post-Endocytic KOR Trafficking and Compartment-Specific Signaling

While Dynorphin A and Dynorphin B bind and activate KOR to similar extents in mammalian neuroendocrine cells and rat striatal neurons, they direct KOR to distinct intracellular compartments and drive different post-endocytic fates of the receptor [1]. Dynorphin A localizes KOR to a degradative pathway, inducing sustained signaling from intracellular compartments. In contrast, Dynorphin B directs KOR to a recycling pathway, leading to different spatiotemporal signaling profiles [1].

Receptor Trafficking Endocytosis Sustained Signaling

Dynorphin B vs. Dynorphin A and alpha-Neoendorphin: Differential Modulation of Morphine Antinociception In Vivo

In intrathecal administration studies in mice, Dynorphin B failed to enhance the antinociceptive effects of morphine, whereas both dynorphin A(1-17) and alpha-neoendorphin significantly enhanced morphine's antinociceptive effects [1]. This indicates that Dynorphin B engages distinct downstream signaling or neural circuitry compared to its closely related family members, resulting in a unique in vivo pharmacological profile [1].

Pain Pharmacology Opioid Interaction In Vivo Analgesia

Dynorphin B Exhibits Uniquely High PVN-to-Neurohypophysis Ratio in Human Tissue Compared to Other Prodynorphin Peptides

Quantitative analysis of prodynorphin-derived peptides in the human hypothalamo-neurohypophyseal axis revealed a striking 80:1 ratio of Dynorphin B concentration in the paraventricular nucleus (PVN) and supraoptic nucleus (SON) compared to the neurohypophysis. In contrast, the ratio for alpha-neoendorphin was only 6:1, and for all other evaluated peptides (including dynorphin 1-17, dynorphin 1-8, and beta-neoendorphin), the ratio was approximately 1:1 [1]. This indicates a highly differential processing and/or transport of Dynorphin B in the human brain.

Neuropeptide Distribution Human Hypothalamus Tissue-Specific Processing

Dynorphin B vs. Dynorphin A: Three Orders of Magnitude Higher Potency in Attenuating Fetal Brain DNA Synthesis

In dose-dependency studies using 7-day fetal rat brain cell aggregates, Dynorphin B was three orders of magnitude (1000-fold) more potent than Dynorphin A in attenuating [³H]thymidine incorporation into DNA [1]. The estimated IC50 value for Dynorphin B was 0.1 nM, which falls within the physiological range for dynorphins in the developing brain [1]. Both peptides' effects were blocked by the κ-selective antagonist norbinaltorphimine, implicating a κ-opioid receptor mechanism, but the dramatic potency difference suggests mediation by a discrete κ-receptor subtype [1].

Neurodevelopment Cell Proliferation Kappa Opioid Receptor Subtypes

Dynorphin B Best Research and Industrial Application Scenarios: Where Specificity Drives Scientific and Procurement Decisions


Investigating Biased Agonism and Functional Selectivity at Opioid Receptors

Dynorphin B, with its distinct β-arrestin recruitment profile compared to Dynorphin A (57-fold lower KOR potency), serves as a critical tool for dissecting G-protein-dependent versus β-arrestin-dependent signaling pathways [1]. Its contrasting bias profile at the MOR, distinct from endomorphins, further enables nuanced studies of ligand-directed signaling [2]. Researchers requiring a ligand with a specific functional fingerprint for biased agonism studies should prioritize Dynorphin B over other dynorphin peptides.

Studying Spatiotemporal Dynamics of GPCR Signaling and Receptor Trafficking

The unique ability of Dynorphin B to direct KOR into a recycling pathway, in contrast to Dynorphin A's targeting of the receptor to a degradative compartment, makes it an indispensable tool for investigating the spatiotemporal control of GPCR signaling [3]. Studies examining the functional consequences of endosomal versus plasma membrane signaling, or the mechanisms governing post-endocytic receptor sorting, will find Dynorphin B's distinct trafficking properties essential.

Pain Research Requiring Kappa-Mediated Analgesia Without Mu-Opioid Interaction

For in vivo pain models where the goal is to isolate KOR-mediated effects without confounding mu-opioid receptor interactions, Dynorphin B is the preferred dynorphin. Unlike Dynorphin A and alpha-neoendorphin, Dynorphin B does not enhance morphine antinociception, indicating a cleaner pharmacological profile for studying pure KOR analgesia or for investigating KOR-MOR functional interactions [4].

Investigating Neurodevelopmental Processes and Glial Cell Proliferation

Given its exceptional potency (IC50 ~0.1 nM) in modulating DNA synthesis in fetal brain cell aggregates—1000-fold more potent than Dynorphin A—Dynorphin B is the optimal ligand for studies of opioidergic regulation of neurodevelopment and glial cell proliferation [5]. Its activity at physiological concentrations in the developing brain positions it as the likely endogenous mediator of these processes, making it a superior research tool compared to other dynorphins.

Human-Specific Neuroendocrine and Hypothalamic Function Studies

The uniquely high concentration ratio (80:1) of Dynorphin B in human hypothalamic nuclei versus the neurohypophysis, a pattern not shared by other prodynorphin peptides [6], highlights its specialized role in human neuroendocrine regulation. Researchers investigating species-specific aspects of stress, appetite, or neurosecretion should consider Dynorphin B as a primary target or tool, as its distribution suggests a function distinct from that in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

78 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.